molecular formula C15H18N2O5 B124432 N6-Carbobenzoxy-L-lysine N-Carboxyanhydride CAS No. 1676-86-4

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Cat. No.: B124432
CAS No.: 1676-86-4
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-LBPRGKRZSA-N
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Description

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is a derivative of the amino acid L-lysine. It is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the lysine side chain amine and a carboxyanhydride group. This compound is primarily used in the synthesis of polylysine, a synthetic, basic poly-α-amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is synthesized through the protection of the lysine side chain amine with a carbobenzoxy group, followed by the formation of the carboxyanhydride. The typical synthetic route involves the reaction of N6-Carbobenzoxy-L-lysine with phosgene or triphosgene under controlled conditions to form the N-carboxyanhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under dry conditions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N6-Carbobenzoxy-L-lysine: Similar in structure but lacks the carboxyanhydride group.

    Polylysine: The polymerized form of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride.

    N-Carbobenzoxy-L-lysine N-Carboxyanhydride: Another derivative with similar protective groups

Uniqueness

This compound is unique due to its dual functionality, combining the protective carbobenzoxy group with the reactive carboxyanhydride group. This dual functionality allows for controlled polymerization and the formation of high-purity polylysine, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIDIRDRPSCHN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433230
Record name N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-86-4
Record name N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).
Quantity
0 (± 1) mol
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H-Glu(OBn)-OH
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?

A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.

Q2: How does the structure of the polymer synthesized from this compound contribute to its antibacterial activity, as discussed in the second research paper?

A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].

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